4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole
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Overview
Description
“4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole” is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloromethyl and chlorophenyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole” typically involves multi-step organic reactions. One common method might include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chloromethyl Group: This step might involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Addition of the Chlorophenyl Group: This could be done through a Heck reaction, where a chlorophenyl halide is coupled with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions might target the chloromethyl group, converting it to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used in the development of probes for studying biological systems.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-[2-(4-fluorophenyl)ethenyl]-5-methyl-1,3-oxazole
- 4-(Chloromethyl)-2-[2-(4-bromophenyl)ethenyl]-5-methyl-1,3-oxazole
Uniqueness
The presence of the chlorophenyl group in “4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole” might confer unique reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
89724-00-5 |
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Molecular Formula |
C13H11Cl2NO |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-(chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H11Cl2NO/c1-9-12(8-14)16-13(17-9)7-4-10-2-5-11(15)6-3-10/h2-7H,8H2,1H3 |
InChI Key |
FWWYNMYXPORCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CCl |
Origin of Product |
United States |
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